molecular formula C9H6N2O3 B177577 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid CAS No. 3260-44-4

4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No. B177577
CAS RN: 3260-44-4
M. Wt: 190.16 g/mol
InChI Key: YHNOBCUFJJRVOP-UHFFFAOYSA-N
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Description

4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound with the molecular formula C9H6N2O3 . It is a solid substance . The IUPAC name for this compound is 4-hydroxy-1-phthalazinecarboxylic acid .


Molecular Structure Analysis

The molecular weight of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid is 190.16 . The InChI code for this compound is 1S/C9H6N2O3/c12-8-6-4-2-1-3-5(6)7(9(13)14)10-11-8/h1-4H,(H,11,12)(H,13,14) .


Physical And Chemical Properties Analysis

4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid is a solid substance . It has a molecular weight of 190.16 . The storage temperature for this compound is between 2-8°C in a dry, sealed environment .

Scientific Research Applications

Organic Synthesis and Catalysts

4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid derivatives have been utilized in organic synthesis. Notably, derivatives of 1,4-dioxo-3,4-dihydrophthalazine have been synthesized using montmorillonite KSF clay as a catalyst under environmentally friendly conditions. These derivatives were generated from the reaction of phthalic anhydrides with semicarbazide or thiosemicarbazide, indicating the compound's significance in the synthesis of complex organic structures (Habibi & Marvi, 2007).

Biotechnological Building Blocks

In the realm of biotechnology, oxo-carboxylic acids, a group to which 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid belongs, have been highlighted for their potential as building blocks in organic synthesis. These compounds are particularly interesting for their green chemistry applications, especially in the creation of hydrophilic triazines and spiro-connected heterocycles. The synthesis of these compounds leverages biotechnological processes, utilizing robust microorganisms capable of converting renewable raw materials into valuable chemical entities (Aurich et al., 2012).

Fluorescent Indicators

Substituted 4-oxo-4H-quinolizine-3-carboxylic acids, which share a structural similarity with 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid, have been synthesized and evaluated as Mg2+ selective, fluorescent indicators. This highlights the compound's relevance in the development of fluorescent probes, useful for biological and chemical sensing applications. The specific interaction with Mg2+ ions without interference from Ca2+ ions makes these compounds particularly valuable in cellular and biochemical studies (Otten, London, & Levy, 2001).

Antimicrobial Activities

Derivatives of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid have been synthesized and tested for antimicrobial activities. This indicates the potential of these compounds in the development of new antimicrobial agents, contributing to the ongoing search for novel therapeutic substances to combat microbial infections (Salvi, Pemawat, Bapna, & Talesara, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-oxo-3H-phthalazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-6-4-2-1-3-5(6)7(9(13)14)10-11-8/h1-4H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNOBCUFJJRVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354602
Record name 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

CAS RN

3260-44-4
Record name 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 400 g (3.12 mol) naphthalene and 96.05 g (0.695 mol) K2CO3 in 6.66 l water is heated to 60° C. A 75° C. solution of 2480 g (15.69 mol) KMnO4 in 13.30 l water is added dropwise with occasional cooling (70° C.). Stirring is continued without heating until the exothermy subsides (about 2 h) and heating is then resumed for 5 h to 80° C. After cooling to RT, the mixture is filtered through Celite and the residue washed with water. To the slightly yellow, clear filtrate, 288 g (2.21 mol) hydrazine sulfate is added and the mixture heated for 2 h to 70° C. The cooled reaction solution is adjusted to pH 1 with conc. HCl solution, at which the product precipitates out. Cooling to 15° C., filtration via a nutsch filter and washing with water yield the title compound, m.p. 256-257° C.; 1H-NMR (DMSO-d6) 8.57 (d, 1H), 8.30 (d, 1H), 7.95 (m, 2H); FAB-MS (M+H)+=191.
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
96.05 g
Type
reactant
Reaction Step One
Name
Quantity
6.66 L
Type
solvent
Reaction Step One
Name
Quantity
2480 g
Type
reactant
Reaction Step Two
Name
Quantity
13.3 L
Type
solvent
Reaction Step Two
Quantity
288 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Z Liu, R Wang, R Guo, J Hu, R Li, Y Zhao… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties were designed, synthesized and evaluated for their c-Met …
Number of citations: 8 www.sciencedirect.com
G Koza, S Keskin, MS Özer, B Cengiz, E Şahin, M Balci - Tetrahedron, 2013 - Elsevier
We hereby report the synthesis of a novel class of compounds, 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones starting from methyl 2-(2-…
Number of citations: 18 www.sciencedirect.com
S Zhao, Y Zhang, H Zhou, S Xi, B Zou, G Bao… - European Journal of …, 2016 - Elsevier
Six series of novel 4-(2-fluorophenoxy)-3,3′-bipyridine derivatives conjugated with aza-aryl formamide/amine scaffords were designed and synthesized through a structure-based …
Number of citations: 18 www.sciencedirect.com
V Kailasam Natesan, S Balaraman… - In Silico …, 2023 - Springer
The signalling pathways in human cells mostly rely on protein–protein interactions (PPI) for their function. Such a PPI site in 3 Phosphoinositide dependent Kinase-1 (PDK1) is targeted …
Number of citations: 4 link.springer.com
W Shi, P Zhang, F Zou, J Zhou, Z Yin, Z Cai… - European Journal of …, 2022 - Elsevier
Chemotherapy is an important means of cancer treatment. However, overexpression of efflux transporters (including but not limited to P-gp and BCRP) can lead to resistance to cancer …
Number of citations: 6 www.sciencedirect.com
S Keskin - 2015 - open.metu.edu.tr
The interest in the synthesis of heterocyclic compounds has increased day by day due to their biological activities. This study focuses on the synthesis of different benzene-fused …
Number of citations: 1 open.metu.edu.tr
X Xie, D Baird, K Bowen, V Capka, J Chen, G Chenail… - Structure, 2017 - cell.com
Oncogenic IDH1 and IDH2 mutations contribute to cancer via production of R-2-hydroxyglutarate (2-HG). Here, we characterize two structurally distinct mutant- and isoform-selective …
Number of citations: 57 www.cell.com
X Liu, C Wang, S Li, L Qu, F Yin, D Lu… - Journal of Medicinal …, 2021 - ACS Publications
As a vital kinase in the glycolysis system, PKM2 is extensively expressed in colorectal cancer (CRC) to support the energy and biosynthetic needs. In this study, we designed a series of …
Number of citations: 10 pubs.acs.org
KM Al-Zaydi, RM Borik, RA Mekheimer… - Ultrasonics …, 2010 - Elsevier
A facile, solvent free, ecofriendly approach for the synthesis of pyridine-2,6-diones 4a–d, pyridazinone derivatives 8a–c and thienoazines 6 and 9 is herein described employing neat …
Number of citations: 19 www.sciencedirect.com
AD Mood - 2019 - search.proquest.com
Design, Synthesis, and Analysis of Potent Antifungal Azole Synergizer Small Molecules and Computational and Deep Learning Approaches for Chemical Reaction Prediction Design, …
Number of citations: 2 search.proquest.com

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